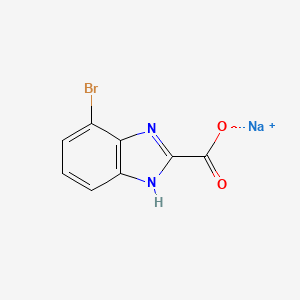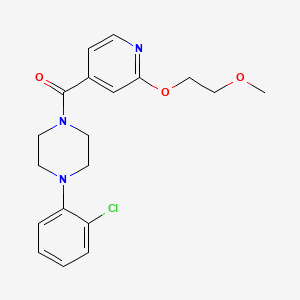
(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone," is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including anticancer and antituberculosis properties . The compound is structurally related to various piperazine and piperidine derivatives that have been synthesized and characterized for their potential use as therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves methods such as reductive amination, as seen in the preparation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . These methods are generally considered simple and convenient, providing a pathway to a variety of derivatives with potential biological activities. The synthesis of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions and is characterized by spectroscopic techniques and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of piperazine and piperidine derivatives is often confirmed using X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a monoclinic space group with specific cell parameters and a chair conformation of the piperidine ring . Similarly, the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows distinct dihedral angles between the benzene ring and the piperidine rings, indicating the spatial arrangement of the substituents .
Chemical Reactions Analysis
Piperazine and piperidine derivatives can undergo various chemical reactions, including amidation, Friedel-Crafts acylation, and hydration, as demonstrated in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are crucial for the modification of the core structure to enhance biological activity or to introduce new functional groups that may improve pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of a hydroxypiperidine group can lead to the formation of intermolecular hydrogen bonds, which can affect the compound's solubility and stability . The crystallographic data provide insights into the geometry around atoms such as sulfur, which can be distorted from a regular tetrahedron, as seen in the structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds structurally related to "(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, showcasing a range of activities against bacteria and fungi. Their research illustrates the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Another area of research involves the molecular interactions of similar compounds with specific receptors. Shim et al. (2002) conducted a study on the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the antagonist behavior of these molecules and their potential therapeutic applications (Shim et al., 2002).
Structural and Optical Studies
Karthik et al. (2021) performed thermal, optical, etching, and structural studies along with theoretical calculations on a compound with a similar structure. Their work demonstrates the importance of structural analysis in understanding the properties and potential applications of these compounds (Karthik et al., 2021).
Antagonistic Properties
Research by Romero et al. (2012) on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) underscores the pharmaceutical potential of structurally related compounds. Their findings highlight the subnanomolar potencies of these compounds in functional assays, suggesting their use in treating conditions related to this receptor (Romero et al., 2012).
作用機序
Target of Action
Many piperazine compounds are known to interact with various neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . The specific targets would depend on the exact structure of the compound.
Mode of Action
The compound might bind to its target receptor and either activate it (agonist) or block it (antagonist), leading to changes in the signal transduction pathways within the cell .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it might affect pathways involved in mood regulation, reward, and motor control .
特性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRJIWXRUTTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

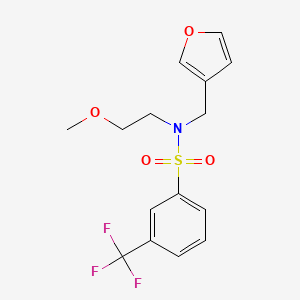
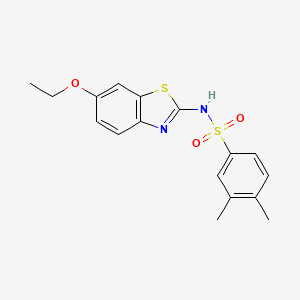
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

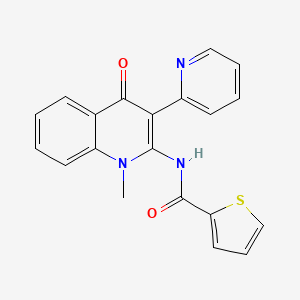

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)
![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)
![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)
